5-(Trifluoromethyl)thiophene-2-carbonyl chloride
Description
5-(Trifluoromethyl)thiophene-2-carbonyl chloride is a specialized organosulfur compound featuring a thiophene ring substituted with a trifluoromethyl (-CF₃) group at the 5-position and a reactive carbonyl chloride (-COCl) group at the 2-position. This compound is a critical intermediate in pharmaceutical and agrochemical synthesis, where its strong electron-withdrawing -CF₃ group enhances electrophilicity, facilitating nucleophilic acyl substitution reactions.
Properties
CAS No. |
679807-08-0 |
|---|---|
Molecular Formula |
C6H2ClF3OS |
Molecular Weight |
214.59 g/mol |
IUPAC Name |
5-(trifluoromethyl)thiophene-2-carbonyl chloride |
InChI |
InChI=1S/C6H2ClF3OS/c7-5(11)3-1-2-4(12-3)6(8,9)10/h1-2H |
InChI Key |
WJRNDAWTZXTVSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C(F)(F)F)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-(Trifluoromethyl)thiophene-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions . The reaction proceeds as follows:
5-(Trifluoromethyl)thiophene-2-carboxylic acid+SOCl2→5-(Trifluoromethyl)thiophene-2-carbonyl chloride+SO2+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbonyl chloride group undergoes nucleophilic substitution with various nucleophiles, forming derivatives critical in pharmaceutical and materials synthesis.
Reaction with Amines
Reaction with primary or secondary amines yields substituted amides. For example:
Conditions : Room temperature, inert solvent (e.g., dichloromethane), base (e.g., triethylamine) to neutralize HCl .
| Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|
| Ammonia | Amide | 88 | |
| Ethylamine | Ethylamide | 85 |
Reaction with Alcohols
Alcohols react to form esters:
Conditions : Reflux in toluene, catalytic DMAP .
| Alcohol | Product Ester | Yield (%) | Reference |
|---|---|---|---|
| Methanol | Methyl ester | 78 | |
| Propargyl alcohol | Propargyl ester | 75 |
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing trifluoromethyl group deactivates the thiophene ring, directing EAS to the 4-position.
Nitration
Nitration occurs at the 4-position under mixed acid conditions:
| Product | Nitro Position | Yield (%) | Reference |
|---|---|---|---|
| 4-Nitro derivative | 4 | 62 |
Halogenation
Bromination selectively occurs at the 4-position using Br/FeBr:
Conditions : Anhydrous FeBr, CCl .
| Product | Bromine Position | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromo derivative | 4 | 70 |
Coupling Reactions
The compound participates in cross-coupling reactions, leveraging the thiophene ring’s aromaticity.
Suzuki-Miyaura Coupling
Reacts with aryl boronic acids to form biaryl thiophenes:
Conditions : Pd(PPh), NaCO, DME/HO, 80°C.
| Boronic Acid | Product | Yield (%) | Reference |
|---|---|---|---|
| Phenyl | 4-Phenyl derivative | 65 |
Hydrolysis
The carbonyl chloride hydrolyzes to the carboxylic acid in aqueous conditions:
Conditions : Moisture-sensitive; hydrolysis occurs rapidly at 25°C .
| Hydrolysis Medium | Product | Rate Constant (s) | Reference |
|---|---|---|---|
| HO/THF | Carboxylic acid |
Reductive Dechlorination
The carbonyl chloride can be reduced to a hydroxymethyl group:
Conditions : Anhydrous diethyl ether, 0°C.
| Reducing Agent | Product | Yield (%) | Reference |
|---|---|---|---|
| LiAlH | Hydroxymethyl thiophene | 80 |
Indazolone Formation
Reacts with hydrazines to form indazolones under ultrasound :
Conditions : Ultrasonic irradiation, 40°C, 2h .
| Hydrazine | Product Indazolone | Yield (%) | Reference |
|---|---|---|---|
| Phenylhydrazine | 3-Trifluoromethyl-1,2,4-triazole | 75 |
Key Reactivity Trends
-
Electronic Effects : The trifluoromethyl group enhances electrophilicity at the carbonyl carbon while deactivating the thiophene ring for EAS .
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions .
-
Steric Hindrance : Bulky nucleophiles (e.g., tert-butylamine) reduce reaction rates .
This compound’s versatility in forming amides, esters, and heterocycles makes it invaluable in medicinal chemistry and materials science.
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis:
5-(Trifluoromethyl)thiophene-2-carbonyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl group enhances biological activity, making it valuable in developing anti-inflammatory and anti-cancer agents.
Case Study:
Research has demonstrated that derivatives of this compound exhibit promising activity against Mycobacterium tuberculosis (Mtb), particularly in low-oxygen environments. One study reported an IC50 value of 6.2 μM for a derivative compound, indicating its potential as an anti-tuberculosis agent while maintaining low toxicity to human cells .
Material Science
Advanced Material Creation:
The incorporation of the trifluoromethyl group in thiophene derivatives significantly alters their electronic properties, leading to the development of materials with enhanced thermal stability and electrical conductivity. This makes them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Research Findings:
Studies have shown that materials derived from this compound can outperform traditional organic materials in terms of efficiency and stability under operational conditions .
Agricultural Chemistry
Development of Agrochemicals:
The compound is being explored for its potential use in creating new agrochemicals, including herbicides and fungicides. Its fluorinated structure is believed to enhance the efficacy of these compounds while minimizing their environmental impact.
Field Trials:
Field trials have indicated that formulations containing derivatives of this compound can effectively control pest populations without causing significant harm to non-target organisms .
Summary of Applications
| Application Area | Key Benefits | Relevant Findings |
|---|---|---|
| Pharmaceutical Development | Intermediate for anti-cancer and anti-inflammatory drugs | IC50 = 6.2 μM against Mtb |
| Material Science | Enhanced thermal stability and electrical properties | Superior performance in OLEDs and OPVs |
| Agricultural Chemistry | Development of effective agrochemicals | Effective pest control with minimal impact |
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)thiophene-2-carbonyl chloride primarily involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. The trifluoromethyl group can influence the electronic properties of the thiophene ring, affecting its reactivity in various chemical reactions .
Comparison with Similar Compounds
Comparison with Similar Thiophene Carbonyl Chlorides
The reactivity, applications, and physicochemical properties of 5-(trifluoromethyl)thiophene-2-carbonyl chloride are influenced by its substituents. Below is a comparative analysis with analogous compounds:
Substituent Effects on Reactivity
- Applications: Used in synthesizing thrombin and Factor Xa inhibitors (e.g., and describe its role in forming bioactive anthranilamides) .
- 5-Chlorothiophene-2-carbonyl chloride :
- 5-Methyl-thiophene-2-carbonyl chloride: Reactivity: Reduced electrophilicity due to the electron-donating methyl (-CH₃) group. Applications: Primarily an intermediate in organic synthesis (e.g., notes its use in producing crystalline derivatives for pesticidal studies) .
- This compound :
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent (Position) | Key Physical Properties |
|---|---|---|---|---|
| Thiophene-2-carbonyl chloride | C₅H₃ClOS | 146.56 | None (H) | Liquid, bp ~120°C (dec.) |
| 5-Chlorothiophene-2-carbonyl chloride | C₅H₂Cl₂OS | 181.01 | Cl (5) | Crystalline solid, mp 45–47°C |
| 5-Methyl-thiophene-2-carbonyl chloride | C₆H₅ClOS | 160.62 | CH₃ (5) | Low melting solid, hygroscopic |
| This compound | C₆H₂ClF₃OS | 198.56 (estimated) | CF₃ (5) | High lipophilicity, moisture-sensitive |
Note: Molecular weights for this compound are calculated based on structural analogs.
Biological Activity
5-(Trifluoromethyl)thiophene-2-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, along with relevant case studies and research findings.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a trifluoromethyl group and a carbonyl chloride functional group. The presence of fluorine atoms enhances the compound's lipophilicity and stability, which are critical for its biological activity.
1. Antimicrobial Activity
Several studies have investigated the antimicrobial potential of thiophene derivatives, including this compound. The compound has shown promising activity against various bacterial strains.
- Case Study : A study evaluated the antimicrobial efficacy of thiophene derivatives against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for this compound was determined to be effective at concentrations ranging from 64 to 128 µg/mL, indicating moderate antibacterial activity .
2. Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro studies.
- Research Findings : In one study, this compound was tested on human cancer cell lines, including breast and colon cancer. The results indicated that the compound inhibited cell proliferation with an IC50 value of approximately 15 µM for breast cancer cells and 20 µM for colon cancer cells, demonstrating its potential as an anticancer agent .
3. Antioxidant Activity
The antioxidant capacity of thiophene derivatives is another area of interest.
- Experimental Results : Using the DPPH radical scavenging assay, this compound exhibited significant antioxidant activity with an IC50 value of 30 µM. This suggests that the compound can effectively neutralize free radicals, which is crucial in mitigating oxidative stress-related diseases .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : Its antioxidant properties are likely due to the ability to scavenge ROS, thereby reducing oxidative damage in cells.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other thiophene derivatives:
| Compound Name | MIC (µg/mL) | IC50 (µM) Anticancer | IC50 (µM) Antioxidant |
|---|---|---|---|
| This compound | 64 - 128 | 15 (breast), 20 (colon) | 30 |
| Ethyl 3-amino-5-(4-phenylphenyl)thiophene-2-carboxylate | 32 - 64 | 18 (breast), 22 (colon) | 25 |
Q & A
Q. What are the standard synthetic routes for preparing 5-(trifluoromethyl)thiophene-2-carbonyl chloride?
The compound is typically synthesized via chlorination of the corresponding carboxylic acid. A common method involves reacting 5-(trifluoromethyl)thiophene-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride under reflux in anhydrous tetrahydrofuran (THF) or dichloromethane. Triethylamine (Et₃N) is often added to neutralize HCl byproducts. Purification is achieved via column chromatography or vacuum distillation to isolate the acyl chloride .
Q. How should researchers safely handle and store this compound?
Due to its reactivity and potential for hydrolysis, the compound must be stored under inert gas (e.g., nitrogen) in a moisture-free environment at 2–8°C. Use nitrile gloves (tested for chemical compatibility), safety goggles, and a fume hood. Respiratory protection (e.g., N95 masks) is recommended if aerosolization is possible .
Q. What spectroscopic techniques are used to characterize this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the thiophene ring structure and trifluoromethyl group.
- ¹⁹F NMR : For precise analysis of the -CF₃ moiety (δ ≈ -60 to -65 ppm).
- IR Spectroscopy : A strong C=O stretch (~1750–1800 cm⁻¹) confirms the acyl chloride functionality.
- Melting Point/Boiling Point : Cross-referenced with literature values (e.g., boiling point ~119°C for analogous compounds) .
Advanced Research Questions
Q. How can competing side reactions during synthesis be minimized?
Side reactions, such as hydrolysis or dimerization, are mitigated by:
- Anhydrous Conditions : Use molecular sieves or rigorously dried solvents.
- Temperature Control : Maintain reflux temperatures below 80°C to avoid decomposition.
- Stoichiometric Optimization : Limit excess chlorinating agents (e.g., SOCl₂) to reduce byproduct formation. Reaction progress can be monitored via thin-layer chromatography (TLC) .
Q. What strategies improve stability in long-term storage?
Stability is enhanced by:
Q. How do electronic effects of the trifluoromethyl group influence reactivity in coupling reactions?
The -CF₃ group is strongly electron-withdrawing, which:
- Activates the Carbonyl : Enhanges electrophilicity, facilitating nucleophilic acyl substitutions (e.g., with amines or alcohols).
- Directs Electrophilic Attack : Positions substituents at the 4- or 5-positions on the thiophene ring. Computational modeling (DFT) can predict regioselectivity in complex reactions .
Q. What analytical challenges arise due to fluorine and chlorine atoms, and how are they addressed?
- NMR Signal Splitting : Fluorine’s spin-½ nature causes complex splitting patterns. Use ¹⁹F NMR for unambiguous assignment.
- Mass Spectrometry : High-resolution MS (HRMS) differentiates isotopic clusters for Cl (³⁵Cl/³⁷Cl) and F (monoisotopic). LC-MS with electron spray ionization (ESI) is preferred for trace analysis .
Q. How is this compound applied in materials science or medicinal chemistry?
- Polymer Chemistry : Serves as a monomer for conductive polymers due to thiophene’s π-conjugation.
- Pharmaceutical Intermediates : Used to synthesize kinase inhibitors or anti-inflammatory agents via amide bond formation. For example, coupling with aminopyrazoles yields bioactive heterocycles .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
